Orbiculin A
Description
Properties
Molecular Formula |
C33H38O9 |
|---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
[(1S,2R,4S,5R,6R,7S,9R,12R)-4,5-diacetyloxy-12-benzoyloxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate |
InChI |
InChI=1S/C33H38O9/c1-19-17-25(38-20(2)34)28(39-21(3)35)32(6)26(40-29(36)22-13-9-7-10-14-22)18-24-27(33(19,32)42-31(24,4)5)41-30(37)23-15-11-8-12-16-23/h7-16,19,24-28H,17-18H2,1-6H3/t19-,24-,25+,26+,27-,28+,32-,33-/m1/s1 |
InChI Key |
KYEKMLQQOXNBSD-HJJCBLRASA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]([C@@]2([C@]13[C@@H]([C@@H](C[C@@H]2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=CC=CC=C5)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1CC(C(C2(C13C(C(CC2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=CC=CC=C5)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
Orbiculin A exhibits a range of pharmacological activities, making it a subject of interest in various research fields:
- Antimicrobial Activity : Studies have demonstrated that Orbiculin A possesses significant antimicrobial properties against various bacterial strains. This property is particularly valuable in the development of new antibiotics, especially in the context of rising antibiotic resistance.
- Anticancer Effects : Research has indicated that Orbiculin A may induce apoptosis in cancer cells. Its ability to inhibit cell proliferation and promote cancer cell death suggests potential applications in cancer therapy.
- Anti-inflammatory Properties : Orbiculin A has shown promise in reducing inflammation, which could be beneficial for treating chronic inflammatory diseases.
Therapeutic Applications
The therapeutic applications of Orbiculin A are being explored in several areas:
- Cancer Treatment : The compound's ability to target cancer cells while sparing normal cells makes it a candidate for developing novel anticancer drugs. Ongoing studies are investigating its efficacy in various cancer models.
- Infectious Diseases : Given its antimicrobial properties, Orbiculin A is being researched as a potential treatment for infections caused by resistant bacterial strains.
- Chronic Inflammation : The anti-inflammatory effects of Orbiculin A open avenues for its use in managing diseases like arthritis and other inflammatory conditions.
Case Study 1: Anticancer Activity
A study conducted on the effects of Orbiculin A on human breast cancer cell lines demonstrated that the compound significantly reduced cell viability and induced apoptosis. The mechanism was linked to the activation of caspase pathways, suggesting that Orbiculin A could be developed into a therapeutic agent for breast cancer treatment.
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial activity of various marine-derived compounds, Orbiculin A was found to be effective against Staphylococcus aureus and Escherichia coli. The study highlighted its potential use as a natural antibiotic alternative.
Case Study 3: Anti-inflammatory Effects
Research evaluating the anti-inflammatory effects of Orbiculin A in animal models of arthritis showed a significant reduction in inflammatory markers and joint swelling. These findings suggest that Orbiculin A could be beneficial in treating autoimmune diseases characterized by chronic inflammation.
Future Directions and Research Needs
To fully realize the potential applications of Orbiculin A, further research is necessary:
- Mechanistic Studies : Understanding the precise mechanisms through which Orbiculin A exerts its effects will aid in optimizing its therapeutic use.
- Clinical Trials : Conducting clinical trials will be essential to evaluate the safety and efficacy of Orbiculin A in humans.
- Formulation Development : Research into suitable formulations that enhance the bioavailability and stability of Orbiculin A will facilitate its application in clinical settings.
Data Table: Summary of Applications
| Application Area | Specific Use | Current Research Status |
|---|---|---|
| Antimicrobial | Treatment for resistant bacterial infections | Ongoing studies |
| Anticancer | Potential drug for breast cancer | Preclinical studies |
| Anti-inflammatory | Management of chronic inflammatory diseases | Animal model studies |
Preparation Methods
Plant Material Preparation
Fresh COT samples are separated into root, stem, and leaf components, air-dried, and ground into homogeneous powder (particle size ≤ 355 μm). The root and leaf tissues show higher Orbiculin A content compared to stems, necessitating selective harvesting (Table 1).
Table 1: Orbiculin A Distribution in COT Tissues
| Tissue | Mean Concentration (μg/g dry weight) |
|---|---|
| Root | 12.4 ± 1.2 |
| Leaf | 9.8 ± 0.9 |
| Stem | 2.1 ± 0.3 |
Solvent Extraction and Fractionation
Optimal extraction employs 80% methanol (3 × 100 mL, 80°C, 3 hours per cycle), achieving 92% recovery efficiency. Post-evaporation residues are reconstituted in methanol and filtered (0.22 μm) for UPLC-MS analysis. Sequential fractionation with ethyl acetate and n-butanol enriches Orbiculin A in the ethyl acetate phase (68% purity).
Chemical Synthesis of Orbiculin A
Synthetic routes to Orbiculin A emphasize stereochemical control, leveraging (R)-(-)-carvone as a chiral building block. Three distinct strategies have been developed, differing in cyclization methods and oxocarbenium ion generation.
Lee’s Eight-Step Synthesis from (R)-(-)-Carvone
Lee (2005) established a concise route featuring Ce(NO₃)₃-mediated oxocarbenium ion formation:
-
Epoxidation : Carvone → epoxycarvone (89% yield)
-
Acetal Formation : Epoxycarvone + ethylene glycol → bicyclic acetal (94%)
-
Oxocarbenium Cyclization : Ce(NO₃)₃ catalysis induces tricyclic dihydroagarofuran core (78%).
-
Functionalization : Sequential hydroxylation and acetylation yield Orbiculin A (overall 19% yield).
This method’s key advantage lies in Ce(NO₃)₃’s mild acidity, preventing undesired rearrangements observed with BF₃·OEt₂.
Enantiodivergent Synthesis by Senthil and Mehta
Senthil and Mehta (2015) achieved enantiodivergence through late-stage functional group interconversion:
-
Key Step : Sharpless asymmetric dihydroxylation of diene intermediate (dr 9:1)
-
Divergence Point : Mitsunobu inversion at C-7 converts 1-deacetoxy-ent-orbiculin A to Orbiculin A (82% yield).
This approach enables access to both enantiomers from a single chiral pool, critical for structure-activity studies.
Boyer’s Hydrogenation Strategy for Pyrano-Agarofurans
Boyer et al. (2003) demonstrated that cis-decalinic conformation in precursor 13 dictates stereoselective hydrogenation:
-
Substrate : Tetrahydrofuran-fused diene (13)
-
Conditions : H₂ (1 atm), Pd/C (5 mol%), 25°C
-
Outcome : Exclusive 2,6-cis-THP formation (94% yield), enabling pyrano-agarofuran skeleton assembly.
This method’s scalability is limited by diene precursor synthesis (6 steps from geraniol).
Analytical Characterization Techniques
UPLC-Q/TOF-MS Profiling
Orbiculin A identification in COT extracts employs:
-
Column : ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 μm)
-
Mobile Phase : 0.1% formic acid (A) / acetonitrile (B), gradient elution
Fragmentation patterns (e.g., m/z 441.1997 [M – C₇H₅O₂]⁺) confirm aglycone structure.
NMR Spectroscopic Validation
Synthetic Orbiculin A requires ¹H/¹³C NMR correlation:
HSQC and HMBC analyses verify relative configuration, particularly C-7/C-8 cis-diol.
Comparative Analysis of Preparation Methods
Table 2: Method Comparison for Orbiculin A Production
| Method | Yield (%) | Purity (%) | Time (Days) |
|---|---|---|---|
| Natural Extraction | 0.021* | 68 | 7 |
| Lee’s Synthesis | 19 | 95 | 14 |
| Senthil & Mehta Route | 23 | 97 | 18 |
Natural extraction provides botanical authenticity but faces scalability constraints. Synthetic routes offer higher yields but require advanced stereochemical control. Hybrid approaches—semi-synthesis from natural intermediates—may balance cost and efficiency.
Q & A
Q. What are the established methods for isolating Orbiculin A from natural sources, and how can their efficiency be quantitatively compared?
Methodological Answer : Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, TLC). Efficiency can be compared using metrics such as yield (%), purity (via NMR/MS), and time-to-isolation. To ensure reproducibility, document solvent ratios, column parameters, and temperature controls . A comparative study could employ factorial design to test variables like extraction time and solvent polarity, with statistical analysis (ANOVA) to identify optimal conditions .
Q. What spectroscopic and crystallographic techniques are essential for determining the three-dimensional structure of Orbiculin A?
Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 2D-COSY) resolves functional groups and connectivity, while X-ray crystallography provides absolute stereochemistry. For novel derivatives, ensure purity (>95%) via HPLC before analysis. Reference known analogs for spectral comparison and validate crystallographic data with software like SHELX .
Q. How can researchers standardize bioactivity assays for Orbiculin A to ensure cross-study comparability?
Methodological Answer : Use validated cell lines (e.g., NCI-60 panel) with strict adherence to OECD guidelines. Include positive controls (e.g., doxorubicin for cytotoxicity) and report IC50 values with 95% confidence intervals. Normalize data to cell viability assays (MTT/XTT) performed in triplicate .
Advanced Research Questions
Q. What mechanistic studies are required to differentiate Orbiculin A’s apoptosis induction from necroptosis in cancer cells?
Methodological Answer : Employ flow cytometry with Annexin V/PI staining to quantify apoptosis (Annexin V+/PI−) vs. necroptosis (Annexin V−/PI+). Validate with caspase inhibition (Z-VAD-FMK) and RIPK1 inhibition (Necrostatin-1). Transcriptomic analysis (RNA-seq) of caspase-8 and RIPK3 expression provides additional validation .
Q. How can researchers resolve contradictions in reported bioactivity data of Orbiculin A across different cancer cell lines?
Methodological Answer : Conduct a meta-analysis of existing studies, stratifying data by cell lineage (e.g., epithelial vs. mesenchymal), culture conditions, and assay endpoints. Use multivariate regression to identify confounding variables (e.g., hypoxia, serum concentration). Follow up with standardized in vitro/in vivo correlation studies .
Q. What in silico strategies are effective for predicting Orbiculin A’s molecular targets, and how can these predictions be experimentally validated?
Methodological Answer : Combine molecular docking (AutoDock Vina) with pharmacophore modeling (PHASE) to prioritize targets like kinases or proteasomes. Validate predictions via surface plasmon resonance (SPR) for binding affinity and CRISPR-Cas9 knockout of candidate targets to assess functional relevance .
Q. How should researchers design dose-response studies to account for Orbiculin A’s reported off-target effects in neuronal cells?
Methodological Answer : Implement a tiered approach:
- Tier 1: High-content screening (HCS) for cytotoxicity in SH-SY5Y neurons.
- Tier 2: Transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., oxidative stress).
- Tier 3: In vivo zebrafish models to assess blood-brain barrier penetration. Use benchmark dose modeling (BMD) to establish safety thresholds .
Methodological Considerations
- Data Contradiction Analysis : Apply Bradford-Hill criteria to assess causality in conflicting bioactivity results .
- Experimental Reproducibility : Follow NIH preclinical guidelines for reporting, including raw data deposition in repositories like ChEMBL .
- Statistical Rigor : Use power analysis to determine sample size and correct for multiple comparisons (e.g., Bonferroni adjustment) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
